molecular formula C16H12ClNO3 B5630720 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No. B5630720
M. Wt: 301.72 g/mol
InChI Key: FSPDEUAVKOQPCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds involves melting 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives with tetraphosphorus decasulfide, showing in vitro activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. This method demonstrates a pathway to improving activity against specific pathogens by modifying the oxo group at position 4 to a thioxo group, revealing insights into structure-activity relationships (Waisser et al., 2000).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 1,4-piperazine-2,5-diones and their polymorphic crystalline forms, have provided insights into the hydrogen-bonding networks and solution aggregation behaviors of these compounds. Studies using X-ray crystallography and spectroscopic techniques help in understanding the association constants and structural dynamics in solution (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives include transformations that highlight the compound's reactivity. For instance, reactions of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones under phase-transfer catalytic conditions with amides and thioamides yield a range of products, demonstrating the synthetic utility and versatility of these compounds in generating heterocyclic structures (Singh et al., 1992).

Physical Properties Analysis

The physical properties, including polymorphism and crystalline behavior of related heterocyclic compounds, have been extensively studied. These investigations offer valuable data on the solubility, melting points, and stability of these compounds, which are crucial for their potential application in various fields. The crystal structures, as determined by X-ray diffraction, provide insights into the arrangement and intermolecular interactions that define their physical properties.

Chemical Properties Analysis

The chemical properties of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione derivatives are influenced by their molecular structure. Studies focusing on the antimycobacterial activity of these compounds have shown that the presence of halogenated and alkyl substituents significantly affects their bioactivity. Structure-activity relationship analyses reveal that modifications on the benzoxazine ring and the phenyl group can lead to compounds with enhanced antimycobacterial properties, highlighting the importance of chemical modifications in optimizing biological activity (Waisser et al., 2007).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied in the context of the biological target it interacts with .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of chemicals, as well as instructions for safe handling .

properties

IUPAC Name

6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPDEUAVKOQPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

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